molecular formula C18H15BrN2O4 B12004681 6-Methoxy-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide

6-Methoxy-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide

Cat. No.: B12004681
M. Wt: 403.2 g/mol
InChI Key: WDCBMCQDUHXWEQ-UHFFFAOYSA-M
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Description

SALOR-INT L450057-1EA is a chemical compound with the molecular formula C18H15BrN2O4This compound is primarily used in experimental and research settings due to its unique chemical properties .

Preparation Methods

The synthesis of SALOR-INT L450057-1EA typically involves the reaction of 6-methoxyquinoline with 2-nitrobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

SALOR-INT L450057-1EA undergoes various chemical reactions, including:

Scientific Research Applications

SALOR-INT L450057-1EA has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is utilized in the study of biological processes and pathways, particularly those involving quinoline derivatives.

    Medicine: Research involving SALOR-INT L450057-1EA focuses on its potential therapeutic applications, including its role as an anti-inflammatory or anti-cancer agent.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of SALOR-INT L450057-1EA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of monoamine oxidase, resulting in increased levels of neurotransmitters and anti-inflammatory effects .

Comparison with Similar Compounds

SALOR-INT L450057-1EA can be compared with other quinoline derivatives, such as:

SALOR-INT L450057-1EA stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

IUPAC Name

2-(6-methoxyquinolin-1-ium-1-yl)-1-(2-nitrophenyl)ethanone;bromide

InChI

InChI=1S/C18H15N2O4.BrH/c1-24-14-8-9-16-13(11-14)5-4-10-19(16)12-18(21)15-6-2-3-7-17(15)20(22)23;/h2-11H,12H2,1H3;1H/q+1;/p-1

InChI Key

WDCBMCQDUHXWEQ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC2=C(C=C1)[N+](=CC=C2)CC(=O)C3=CC=CC=C3[N+](=O)[O-].[Br-]

Origin of Product

United States

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